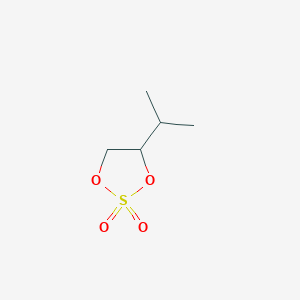
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, also known as IDSO, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. IDSO is a cyclic sulfite ester that is commonly used as a reagent in organic synthesis and as a precursor for the preparation of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to protect against liver damage, neurodegeneration, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, including the development of new synthetic methods for 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new analytical methods for the detection and quantification of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide in biological samples will be important for future research.
Méthodes De Synthèse
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of isopropyl mercaptan with sulfur trioxide in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form the cyclic sulfite ester. This synthesis method has been optimized to produce high yields of pure 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide.
Applications De Recherche Scientifique
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of other organic compounds, and as a potential therapeutic agent for the treatment of various diseases. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
176094-53-4 |
|---|---|
Nom du produit |
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide |
Formule moléculaire |
C5H10O4S |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3 |
Clé InChI |
OAMCJAGOJYKLRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
SMILES canonique |
CC(C)C1COS(=O)(=O)O1 |
Synonymes |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
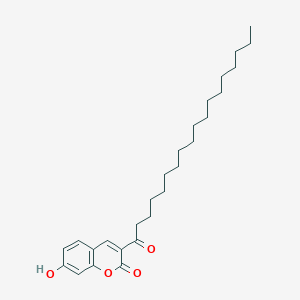
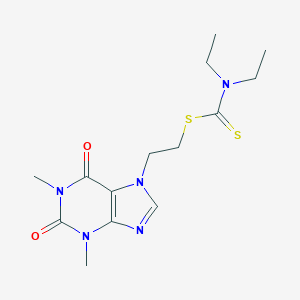
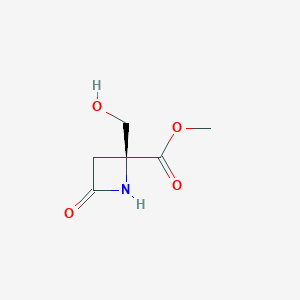
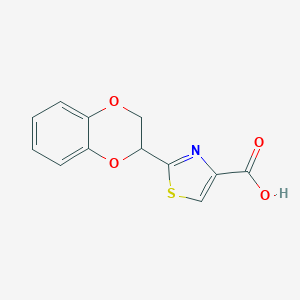

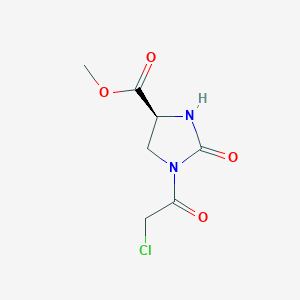

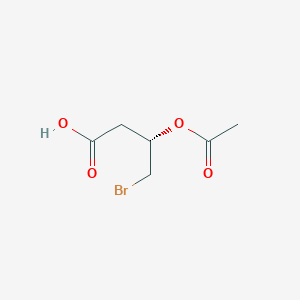
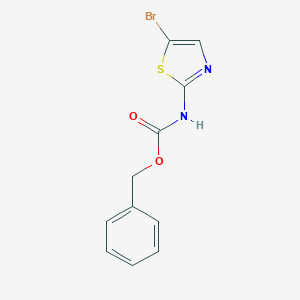
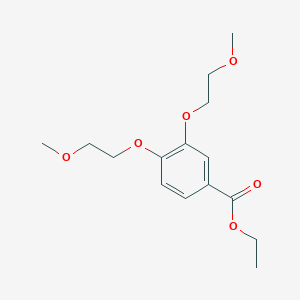
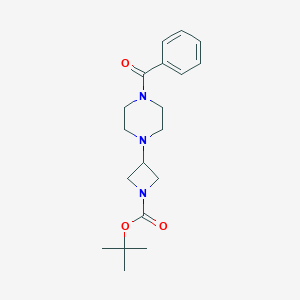
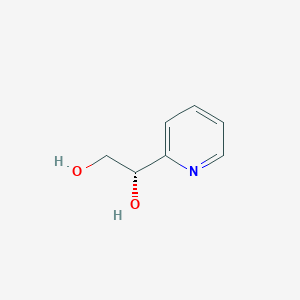
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)